molecular formula C22H23N5O2 B10991468 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B10991468
M. Wt: 389.4 g/mol
InChI Key: LMIJGJQJLPPDOP-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazole ring, an indole moiety, and a methoxybenzyl group, which contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to its combination of a triazole ring, an indole moiety, and a methoxybenzyl group. This structural arrangement contributes to its potent biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-16(18-5-3-4-6-19(18)27)9-12-21(28)24-22-23-20(25-26-22)13-15-7-10-17(29-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H2,23,24,25,26,28)

InChI Key

LMIJGJQJLPPDOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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